molecular formula C19H25N3OS B3017312 N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethylbutanamide CAS No. 396723-91-4

N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethylbutanamide

Cat. No. B3017312
M. Wt: 343.49
InChI Key: LWEJIPSEQCGZKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule, likely used in research or industry. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazoles are known for their wide range of biological activities and are used in the development of various drugs .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the pyrazole ring and various substituents .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Pyrazoles can undergo a variety of reactions, including substitutions and additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would depend on its exact structure .

Scientific Research Applications

Pyrazole Derivatives in Medicinal Chemistry

Pyrazole derivatives, including compounds like N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethylbutanamide, are known for their wide range of biological activities. A key feature of pyrazole derivatives is their pharmacophore nature, contributing to their significance in combinatorial and medicinal chemistry. These compounds are utilized extensively as synthons in organic synthesis due to their diverse biological activities such as anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The recent success of a pyrazole COX-2 inhibitor has further underscored the importance of these heterocycles in medicinal chemistry, demonstrating their potential in the development of new therapeutic agents through various modifications and derivatizations (Dar & Shamsuzzaman, 2015).

Environmental Impact of Chemical Compounds

The study of chemical compounds like N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethylbutanamide extends beyond their medical applications to their environmental impact. Alkylphenol ethoxylates (APEs), for instance, degrade into more persistent compounds such as nonylphenol (NP), octylphenol (OP), and their derivatives in water treatment processes, posing risks to wildlife and humans due to their endocrine-disrupting capabilities. This highlights the importance of understanding the environmental fate of such chemicals, emphasizing the need for research into their degradation, toxicity, and the ecological risks they pose (Ying, Williams, & Kookana, 2002).

Advancements in Therapeutic Applications

Recent therapeutic patents and literature have discussed the applications of pyrazoline derivatives, including the structure of interest, showcasing a broad spectrum of pharmacological effects. These derivatives exhibit antimicrobial, anti-inflammatory, analgesic, antidepressant, anticancer, and antidiabetic activities, among others. This variety in potential therapeutic applications underscores the versatility of pyrazoline derivatives in drug development, highlighting the ongoing research efforts to explore and expand their medicinal uses (Shaaban, Mayhoub, & Farag, 2012).

properties

IUPAC Name

N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3OS/c1-5-14(6-2)19(23)20-18-15-10-24-11-16(15)21-22(18)17-8-7-12(3)9-13(17)4/h7-9,14H,5-6,10-11H2,1-4H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWEJIPSEQCGZKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=C2CSCC2=NN1C3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethylbutanamide

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